PF-1163A

Antifungal drug discovery Ergosterol biosynthesis Structure-activity relationship

PF-1163A (CAS 258871-59-9) is a 13-membered macrocyclic depsipeptide isolated from Penicillium sp. that acts as a selective inhibitor of C-4 sterol methyl oxidase (ERG25p), a distinct and essential enzyme within the fungal ergosterol biosynthetic pathway.

Molecular Formula C27H43NO6
Molecular Weight 477.6 g/mol
Cat. No. B15622924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1163A
Molecular FormulaC27H43NO6
Molecular Weight477.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1
InChIKeySDBGPLZSWIQIOV-VQPAQMSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-1163A: A First-in-Class C-4 Sterol Methyl Oxidase Inhibitor for Antifungal Research and Procurement


PF-1163A (CAS 258871-59-9) is a 13-membered macrocyclic depsipeptide isolated from Penicillium sp. that acts as a selective inhibitor of C-4 sterol methyl oxidase (ERG25p), a distinct and essential enzyme within the fungal ergosterol biosynthetic pathway [1]. Originally reported by Meiji Seika Kaisha in 2000, PF-1163A blocks ergosterol synthesis at a step downstream of the canonical azole target (C-14 demethylase), yielding a unique profile of activity heavily biased toward Candida albicans with no detectable cytotoxicity against mammalian cells [2]. Its total synthesis and absolute stereochemistry have been independently confirmed, enabling reliable sourcing of well-characterized material for research use [3].

Why PF-1163A Cannot Be Replaced by Generic Azoles or PF-1163B in Targeted Antifungal Studies


Substituting PF-1163A with a generic azole (e.g., fluconazole) or even its close structural analog PF-1163B introduces critical confounds in both mechanism-of-action studies and antifungal susceptibility testing. Azoles target C-14α-demethylase (ERG11), an upstream enzyme, producing a fundamentally different sterol intermediate profile and a broader spectrum of activity that does not replicate PF-1163A's selective C-4 sterol methyl oxidase inhibition [1]. PF-1163B, despite sharing the same 13-membered macrocyclic scaffold, differs by a single hydroxyl group on the side chain and exhibits approximately 2.8-fold lower potency in ergosterol synthesis inhibition (IC50 of 34 ng/mL vs. 12 ng/mL) along with a 4-fold higher MIC against C. albicans (32 µg/mL vs. 8 µg/mL) [2]. These quantitative molecular and pharmacological differences render generic or even closely related analogs unsuitable substitutes when the specific biochemical fingerprint of PF-1163A is required.

PF-1163A Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Synergy Data


PF-1163A vs. PF-1163B: 2.8-Fold Superior Potency in Ergosterol Synthesis Inhibition

In the original characterization study, PF-1163A inhibited ergosterol synthesis with an IC50 of 12 ng/mL, whereas its close structural analog PF-1163B required an IC50 of 34 ng/mL to achieve the same effect [1]. This 2.8-fold potency advantage is directly attributable to the additional hydroxyl group on the PF-1163A side chain, demonstrating that even minor structural modifications within the 13-membered macrolide scaffold profoundly impact target engagement [2].

Antifungal drug discovery Ergosterol biosynthesis Structure-activity relationship

PF-1163A vs. PF-1163B: 4-Fold Superior Anti-Candida albicans Growth Inhibition (MIC)

PF-1163A inhibits growth of C. albicans with an MIC of 8 µg/mL, compared to an MIC of 32 µg/mL for PF-1163B under identical broth microdilution conditions [1]. This 4-fold difference in whole-cell antifungal activity is consistent with the 2.8-fold difference observed in the biochemical ergosterol synthesis assay and confirms that the structural differentiation between the two analogs translates into a meaningful functional advantage at the organismal level .

Antifungal susceptibility testing Candida albicans Minimum inhibitory concentration

PF-1163A Synergizes with Fluconazole: 128-Fold MIC Reduction Against Azole-Resistant Candida albicans

In azole-resistant C. albicans, PF-1163A alone exhibits an MIC of 1 µg/mL, but when combined with fluconazole, the MIC drops to 0.0078 µg/mL—a 128-fold reduction—as determined by checkerboard assay [1]. This synergy has been independently confirmed in a marine-derived fungal isolate study, where PF-1163A and related 13-membered macrolides consistently potentiated fluconazole activity against resistant strains [2]. In contrast, PF-1163B combined with fluconazole achieves a combination MIC of 0.0016 µg/mL, a notably lesser degree of potentiation relative to its individual MIC of 2 µg/mL (1250-fold reduction) that may confound dose-response interpretations [3].

Antifungal synergy Azole resistance Combination therapy Checkerboard assay

PF-1163A Target Engagement: Resistance Conferred by ERG25p Overexpression Confirms On-Target Specificity

In S. cerevisiae engineered to express fungal ERG biosynthesis genes, PF-1163A exhibits an MIC of 12.5 µg/mL against ERG25p, while strains overexpressing ERG25p become resistant [1]. This genetic resistance fingerprint is unique to C-4 sterol methyl oxidase inhibitors and is not observed with azoles (which target ERG11p/C-14 demethylase) or allylamines (which target squalene epoxidase), confirming that PF-1163A's antifungal activity is mechanistically distinct from all clinically deployed ergosterol pathway inhibitors .

Target validation ERG25p C-4 sterol methyl oxidase Mechanism of action

PF-1163A Species Selectivity: Potent Anti-C. albicans Activity with No Off-Target Effects on Other Candida spp., Aspergillus fumigatus, or Mammalian Cells

PF-1163A at its active concentration (MIC = 8 µg/mL against C. albicans) shows no growth inhibitory activity against other Candida species, Aspergillus fumigatus, or human HepG2 hepatoma cells [1]. This contrasts sharply with broad-spectrum azoles such as voriconazole (which inhibit A. fumigatus with MICs typically 0.25–1 µg/mL) and with amphotericin B, which exhibits potent but non-selective fungicidal activity and significant mammalian cytotoxicity [2]. The original isolation paper confirmed that PF-1163A did not show cytotoxic activity against mammalian cells at concentrations exceeding its antifungal MIC [3].

Antifungal selectivity Candida species specificity Mammalian cytotoxicity Therapeutic window

PF-1163A Mechanism Novelty: First Reported Inhibitor of C-4 Sterol Methyl Oxidase Distinct from All Marketed Antifungal Classes

The 2002 mechanism-of-action study explicitly concluded that PF-1163A represents the first reported compound to inhibit ergosterol biosynthesis at the C-4 sterol methyl oxidase (ERG25p) level [1]. This target is distinct from those of all four major clinical antifungal classes: azoles (C-14 demethylase), allylamines (squalene epoxidase), morpholines (Δ14-reductase/Δ8-Δ7 isomerase), and echinocandins (β-1,3-glucan synthase) . As of 2025, PF-1163A remains the most extensively characterized natural product probe for this target, with no other ERG25p inhibitor having advanced to the same level of target validation and commercial availability [2].

Novel mechanism of action C-4 sterol methyl oxidase First-in-class Ergosterol pathway

Optimal Research and Industrial Use Cases for PF-1163A Based on Quantitative Differentiation Evidence


Mechanistic Studies of ERG25p/C-4 Sterol Methyl Oxidase in Fungal Sterol Biosynthesis

PF-1163A is the only commercially available selective inhibitor of C-4 sterol methyl oxidase, making it an indispensable chemical probe for dissecting the function of ERG25p in ergosterol biosynthesis. Researchers can use PF-1163A to induce accumulation of 4,4-dimethylzymosterol while depleting ergosterol, a sterol intermediate profile that is mechanistically diagnostic and not replicable by any azole, allylamine, or morpholine antifungal [1]. The availability of the ERG25p overexpression resistance control provides built-in target validation for every experiment [2].

Synergy Screening and Azole Resistance Reversal Research in Candida albicans

PF-1163A's demonstrated 128-fold potentiation of fluconazole activity against azole-resistant C. albicans (combination MIC = 0.0078 µg/mL) establishes it as a reference compound for synergy screening campaigns [1]. The compound's moderate and interpretable synergy window—compared to PF-1163B's more extreme 1250-fold reduction—makes it the preferred tool for checkerboard assays, time-kill studies, and mechanistic investigations into azole resistance reversal strategies [2].

Candida albicans-Selective Antifungal Discovery and Species-Specificity Studies

Because PF-1163A selectively inhibits C. albicans (MIC = 8 µg/mL) without affecting other Candida species, Aspergillus fumigatus, or mammalian HepG2 cells, it serves as a unique molecular probe for investigating the genetic and biochemical determinants of species-specific antifungal susceptibility [1]. This selectivity profile enables clean experimental systems where observed phenotypes can be confidently attributed to C. albicans-specific pathways without confounding off-target effects on co-cultured microorganisms or host cells [2].

Natural Product Biosynthesis and Combinatorial Biosynthetic Engineering

The recent elucidation of the PF-1163A biosynthetic gene cluster—involving a noncanonical polyketide synthase–nonribosomal peptide synthetase hybrid—positions PF-1163A as a scaffold for combinatorial biosynthetic engineering aimed at generating novel C-4 sterol methyl oxidase inhibitors with altered potency, selectivity, or pharmacokinetic properties [1]. Procurement of authenticated PF-1163A is essential as an analytical standard for monitoring fermentation titers and confirming the identity of novel biosynthetic congeners [2].

Technical Documentation Hub

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